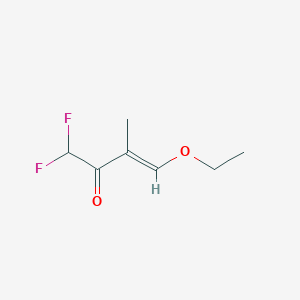
(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is an organic compound with the molecular formula C7H10F2O2 It is a difluorinated enone, characterized by the presence of an ethoxy group and a methyl group on a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one typically involves the reaction of difluoroacetic acid with ethyl vinyl ether. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Difluoroacetic acid and ethyl vinyl ether.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Product Isolation: The product is purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohols or alkanes.
Substitution: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its difluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one depends on its interaction with molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects. The difluoro groups can enhance binding affinity and selectivity by forming strong interactions with the target.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: This compound shares a similar enone structure but has an indole moiety instead of an ethoxy group.
Spiro-1,3,4-thiadiazolines: These compounds have a spiro structure and contain a thiadiazole ring, which imparts different chemical properties.
Uniqueness
(3E)-4-Ethoxy-1,1-difluoro-3-methylbut-3-en-2-one is unique due to its combination of difluoro and ethoxy groups on a butenone backbone
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
(E)-4-ethoxy-1,1-difluoro-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C7H10F2O2/c1-3-11-4-5(2)6(10)7(8)9/h4,7H,3H2,1-2H3/b5-4+ |
InChI Key |
PPZYULBBIROIDR-SNAWJCMRSA-N |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C(F)F |
Canonical SMILES |
CCOC=C(C)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Anilinocarbonyl)amino]-4-chlorobenzoic acid](/img/structure/B13158259.png)





![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)



![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)

![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)
